1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their presence in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents like alkyl halides.
Scientific Research Applications
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems, particularly in the context of receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine involves its interaction with specific molecular targets. It is believed to act on various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but typically involve binding to active sites and altering the function of the target molecules .
Comparison with Similar Compounds
1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
1-(1,2-Diphenylethyl)piperidine: Known for its NMDA receptor affinity and potential use in neurological research.
Icaridin: Used as an insect repellent, highlighting the diverse applications of piperidine derivatives.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Properties
CAS No. |
53381-65-0 |
---|---|
Molecular Formula |
C33H29N |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-(3-benzhydrylidene-2-phenylinden-1-yl)piperidine |
InChI |
InChI=1S/C33H29N/c1-5-15-25(16-6-1)30(26-17-7-2-8-18-26)32-28-21-11-12-22-29(28)33(34-23-13-4-14-24-34)31(32)27-19-9-3-10-20-27/h1-3,5-12,15-22H,4,13-14,23-24H2 |
InChI Key |
CCYYWMLBDOPWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C52)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.